molecular formula C12H20N4O3 B13220615 tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate

tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate

Cat. No.: B13220615
M. Wt: 268.31 g/mol
InChI Key: LEXFPNPVYROEII-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate is a morpholine derivative featuring a 1,2,3-triazole moiety and a tert-butyl carbamate protective group. The compound’s molecular formula is C₁₂H₁₉N₄O₃, with a calculated molecular weight of 267.31 g/mol. The morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) is substituted at the 2-position with a triazolylmethyl group, while the 4-position is occupied by the tert-butyl carbamate. The tert-butyl group provides steric protection, improving the compound’s stability during synthetic processes .

The synthesis of such compounds typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method that yields 1,4-disubstituted triazoles with high efficiency (>95% conversion) .

Properties

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl 2-(triazol-1-ylmethyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)15-6-7-18-10(8-15)9-16-5-4-13-14-16/h4-5,10H,6-9H2,1-3H3

InChI Key

LEXFPNPVYROEII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN2C=CN=N2

Origin of Product

United States

Preparation Methods

Synthesis of the Triazole Moiety via Click Chemistry

Click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is the cornerstone for constructing the 1H-1,2,3-triazol-1-yl group:

  • Starting Materials:

    • An azide derivative, often derived from aromatic or aliphatic precursors.
    • An alkyne derivative, such as propiolates or propargyl groups.
  • Reaction Conditions:

    • Catalysis by CuI or CuSO₄ with a reducing agent like sodium ascorbate.
    • Solvent system typically involves dimethylformamide (DMF), tert-butanol, or water/ethanol mixtures.
    • Temperature maintained at 0°C to room temperature for optimal regioselectivity.
  • Reaction Scheme:

Ar–N₃ + HC≡C–R → [CuI, DIPEA, DMF, 0°C] → Ar–(1,2,3-triazol-1-yl)–R

Research findings indicate high yields (>95%) and regioselectivity favoring the 1,4-disubstituted triazole.

Preparation of the Morpholine Core

The morpholine ring is functionalized at the 4-position with a carboxylate group protected as a tert-butyl carbamate:

  • Starting Material:

    • Morpholine-4-carboxylic acid or its derivatives.
  • Protection of the Amine:

    • Using tert-butyl carbamate (Boc anhydride) in the presence of a base like triethylamine or DIPEA.
    • Reaction proceeds at 0°C to room temperature, yielding tert-butyl carbamate-protected morpholine-4-carboxylate .
  • Reaction Scheme:

Morpholine-4-carboxylic acid + Boc₂O + base → tert-Butyl morpholine-4-carboxylate

Coupling of the Triazole to the Morpholine Core

The key step involves attaching the triazole moiety to the morpholine scaffold:

  • Method:

    • Activation of the carboxylate group (if necessary) via carbodiimide coupling agents such as EDC or DCC.
    • Nucleophilic substitution with the amino group on the morpholine ring.
  • Alternative Approach:

    • Direct nucleophilic substitution if the triazole bears an appropriate leaving group (e.g., halide or activated ester).
  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM), DMF, or tetrahydrofuran (THF).
    • Temperature: Ambient or slightly elevated (25–50°C).
    • Catalysis: Use of catalytic amounts of DMAP can improve yields.

Final Purification and Characterization

  • Purification:

    • Column chromatography using silica gel.
    • Recrystallization from suitable solvents.
  • Characterization:

    • NMR spectroscopy (¹H, ¹³C).
    • Mass spectrometry.
    • IR spectroscopy confirming functional groups.

Representative Data Table: Reaction Conditions and Yields

Step Reagents Solvent Temperature Time Yield Notes
1. Triazole formation Azide + Alkyne + CuI + DIPEA DMF 0°C to RT 5–24 h >95% High regioselectivity
2. Morpholine protection Morpholine-4-carboxylic acid + Boc₂O DCM 0°C to RT 2–4 h 85–90% Efficient protection
3. Coupling Activated carboxylate + Triazole derivative DCM/THF RT to 50°C 12–24 h 70–85% Optimized for high yield

Research Discoveries and Innovations

  • One-Pot Synthesis: Recent advancements have enabled one-pot protocols combining click chemistry with subsequent coupling steps, reducing purification steps and increasing overall efficiency (see reference).

  • Catalyst Optimization: Use of copper nanoparticles and ligand-assisted catalysis has improved regioselectivity and reaction rates.

  • Alternative Coupling Strategies: Employing microwave irradiation accelerates the coupling processes, leading to higher yields within shorter reaction times.

  • Novel Intermediates: Patents have disclosed intermediates with enhanced stability and reactivity, facilitating scale-up for industrial synthesis (see reference).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups into the compound .

Scientific Research Applications

tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate primarily involves its role as a ligand in CuAAC reactions. The compound coordinates with copper ions to facilitate the cycloaddition of azides and alkynes, forming 1,2,3-triazoles. This reaction is highly efficient and selective, making it valuable for various applications. The molecular targets and pathways involved include the coordination of the triazole ring with copper ions, which accelerates the reaction rate and enhances the yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

This compound (CAS RN: 215917-99-0) shares the morpholine core and tert-butyl carbamate group but differs in substituent position and functionality. Key differences include:

  • Substituent : A hydroxymethyl (-CH₂OH) group at the 3-position instead of the triazolylmethyl group at the 2-position.
  • Molecular Formula: C₁₀H₁₉NO₄ (vs. C₁₂H₁₉N₄O₃ for the target compound).
  • Physical Properties : Lower molecular weight (217.26 g/mol), density (1.118 g/cm³), and boiling point (320.7°C at 760 mmHg) compared to the target compound, which likely has higher density and boiling point due to the triazole’s polar nature and larger molecular weight .
  • Reactivity : The hydroxymethyl group enables oxidation or esterification, whereas the triazole in the target compound facilitates hydrogen bonding and π-π stacking, critical for biological interactions.

Fluorinated Triazole-Morpholine Derivatives (Compounds 16 and 17)

These derivatives (described in ) incorporate fluorinated alkyl chains and pyrimidine-dione moieties, making them structurally more complex than the target compound. Key distinctions:

  • Substituents: Compound 16 includes a 17-fluoroundecanamido chain and a pyrimidine-dione group, while Compound 17 has a non-acetylated sugar moiety. Both feature multiple triazole units.
  • Synthesis : Both compounds require multi-step protocols, whereas the target compound’s synthesis via CuAAC is more streamlined .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Boiling Point (°C) Density (g/cm³)
tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate C₁₂H₁₉N₄O₃ 267.31* 2-(Triazolylmethyl) N/A N/A
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate C₁₀H₁₉NO₄ 217.26 3-(Hydroxymethyl) 320.7 1.118
Compound 16 C₄₇H₄₄F₁₇N₇O₁₄ ~1,500† Fluoroundecanamido, pyrimidine-dione N/A N/A

*Calculated; †Estimated based on structural complexity.

Biological Activity

tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a morpholine ring and a triazole moiety, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H20N4O3
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 2060037-35-4
  • IUPAC Name : tert-butyl 2-(triazol-1-ylmethyl)morpholine-4-carboxylate

The biological activity of this compound primarily involves its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction is significant in chemical biology for the synthesis of complex molecules, particularly in bioconjugation techniques where it facilitates the labeling of biomolecules. The triazole ring enhances the compound's ability to coordinate with metal ions, such as copper, thereby accelerating reaction rates and improving yields in synthetic processes.

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit significant antimicrobial and antifungal properties . Specifically, this compound has shown potential as an inhibitor of various pathogens. The presence of the morpholine component may enhance its lipophilicity and membrane permeability, contributing to its bioactivity against microbial infections .

Anticancer Potential

The compound has been investigated for its anticancer properties , particularly in inhibiting specific enzymes and modulating biological pathways associated with cancer progression. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may act through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown IC50 values in the micromolar range against different cancer types .

Study on Antitumor Activity

A study evaluated the anticancer effects of several triazole derivatives, including this compound. The results indicated significant inhibition of cell proliferation in A549 lung cancer cells with an IC50 value of approximately 30 µM. This suggests that the compound may interfere with critical cellular pathways involved in tumor growth .

Evaluation of Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial activity of triazole-containing compounds. The study found that this compound exhibited potent antifungal activity against Candida species with minimal inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. These findings support the potential application of this compound in treating fungal infections .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various applications in drug development:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting cancers and infections.
  • Agricultural Chemistry : Potential use as a fungicide or pesticide due to its antimicrobial properties.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
tert-butyl 3-(1-methyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate1803602-15-4Different triazole variant; potential for varied biological activity
tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate1803602–15–4Aromatic substitution may enhance interaction with biological targets
tert-butyl 2-(pyrrolidin–2–yl)morpholine–4–carboxylate2228093–30–7Similar morpholine structure but lacks the triazole functionality

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